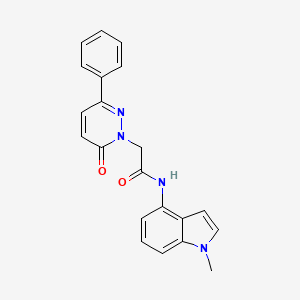
N-(1-methyl-1H-indol-4-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-methyl-1H-indol-4-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C21H18N4O2 and its molecular weight is 358.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(1-methyl-1H-indol-4-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological properties, mechanisms of action, and therapeutic potentials of this compound.
Biological Activity Overview
Research indicates that compounds with indole and pyridazine moieties often exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific compound has been evaluated for its activity against various biological targets.
Antimicrobial Activity
Recent studies have shown that derivatives containing the pyridazine structure have significant antimicrobial effects. For instance, compounds similar to this compound demonstrated potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) often below 1.6 µg/mL . This suggests a promising avenue for developing new antitubercular agents.
Anti-inflammatory Properties
The compound's anti-inflammatory potential has also been explored through its inhibition of cyclooxygenase (COX) enzymes. In vitro studies indicated that related compounds exhibited selectivity towards COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) . For example, certain derivatives showed IC50 values in the low nanomolar range against COX-2, indicating strong inhibitory activity .
Anticancer Activity
The antiproliferative effects of this compound were assessed using various cancer cell lines. The compound demonstrated cytotoxicity in vitro, with significant effects observed in assays measuring cell viability . Molecular docking studies further revealed that the compound could effectively bind to specific targets involved in cancer proliferation pathways.
The proposed mechanism of action for this compound involves multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes such as COX and carbonic anhydrases (CAs), which are implicated in inflammatory responses and tumor growth .
- Induction of Apoptosis : Studies suggest that the compound may trigger apoptotic pathways in cancer cells, leading to reduced cell viability .
- Disruption of Bacterial Metabolism : Its antimicrobial effects are likely due to interference with bacterial metabolic processes, although specific targets remain to be fully elucidated.
Case Studies and Experimental Findings
A series of experiments have corroborated the biological activities attributed to this compound:
Chemical Reactions Analysis
Reaction Mechanisms
The compound undergoes several characteristic chemical reactions due to its functional groups:
Hydrolysis of the Acetamide Group
Under acidic or basic conditions, the acetamide group hydrolyzes to yield carboxylic acid and amine derivatives. This reaction is catalyzed by enzymes or strong acids/bases .
Redox Reactions of the Pyridazinone Ring
The 6-oxo group in the pyridazinone ring is susceptible to reduction (e.g., using LiAlH4) or oxidation (e.g., KMnO4), altering its electronic properties and reactivity.
Nucleophilic Substitution
The indole nitrogen (N-4 position) may participate in nucleophilic substitution reactions, depending on reaction conditions .
| Reaction Type | Conditions | Product |
|---|---|---|
| Hydrolysis | H+/OH-, heat | Carboxylic acid + amine |
| Reduction (Pyridazinone) | LiAlH4, THF | Reduced pyridazinone derivative |
| Oxidation (Pyridazinone) | KMnO4, H2O | Oxidized pyridazinone derivative |
Comparative Analysis with Related Compounds
| Compound | Key Difference | Biological Activity |
|---|---|---|
| 5-Fluorouracil | Pyrimidine analog | Anticancer |
| Indomethacin | Indole derivative | Anti-inflammatory |
| Pyridazinone Derivatives | Similar core structure | Antimicrobial, anti-inflammatory |
This compound’s dual functionality (indole + pyridazinone) may confer synergistic effects, distinguishing it from single-moiety counterparts.
Challenges and Optimization
Industrial scalability requires optimizing reaction yields and purity. Continuous flow chemistry and automated reactors are proposed for efficient synthesis.
Properties
Molecular Formula |
C21H18N4O2 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-(1-methylindol-4-yl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide |
InChI |
InChI=1S/C21H18N4O2/c1-24-13-12-16-18(8-5-9-19(16)24)22-20(26)14-25-21(27)11-10-17(23-25)15-6-3-2-4-7-15/h2-13H,14H2,1H3,(H,22,26) |
InChI Key |
RDBMTTSJAGLBQM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















